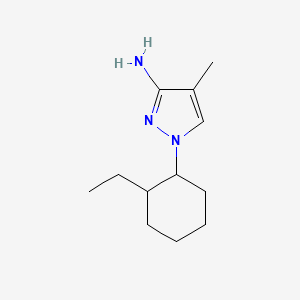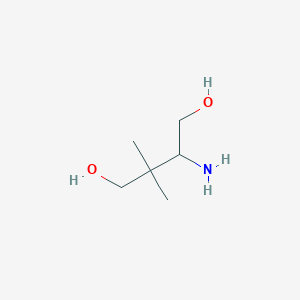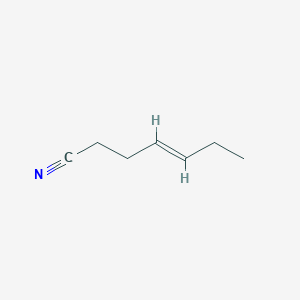![molecular formula C8H8N4O B13541987 6-Methoxypyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13541987.png)
6-Methoxypyrido[2,3-d]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxypyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methoxy group at the 6th position and an amino group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyrido[2,3-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 6-aminouracil with malononitrile and an aldehyde in the presence of a catalyst such as nanocrystalline magnesium oxide (MgO) in water at 80°C . This method yields pyridopyrimidine derivatives in high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
化学反応の分析
Types of Reactions
6-Methoxypyrido[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The methoxy and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: The compound may be used in the development of new materials and as a corrosion inhibitor.
作用機序
The mechanism of action of 6-Methoxypyrido[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell proliferation, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine-2,4-diamine: Known for its inhibitory activity against dihydrofolate reductase (DHFR).
Pyrido[3,4-d]pyrimidine: Studied for its potential therapeutic applications in various diseases.
Pyrido[4,3-d]pyrimidine: Another member of the pyridopyrimidine family with diverse biological activities.
Uniqueness
6-Methoxypyrido[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
6-methoxypyrido[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C8H8N4O/c1-13-6-2-5-3-11-8(9)12-7(5)10-4-6/h2-4H,1H3,(H2,9,10,11,12) |
InChIキー |
JFERGHJURHLHTH-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C2C(=C1)C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


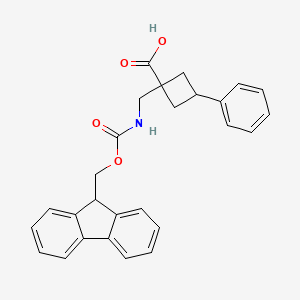
![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
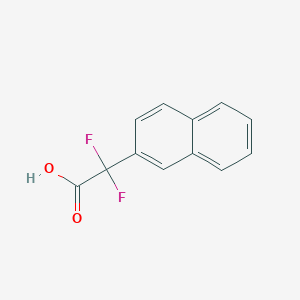
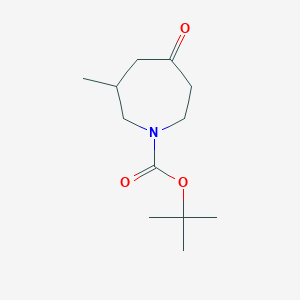
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)
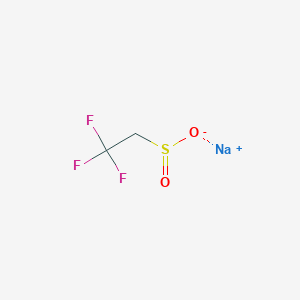

![8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)
